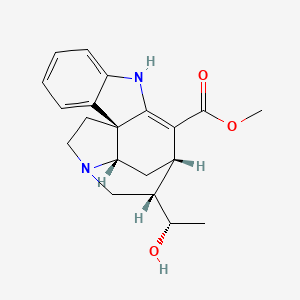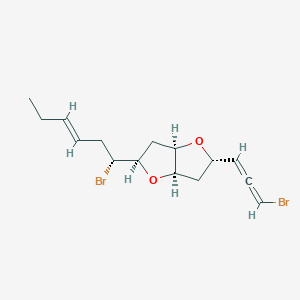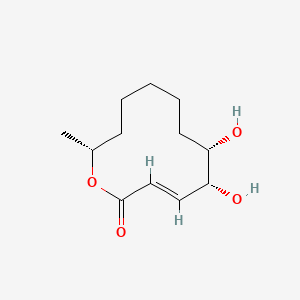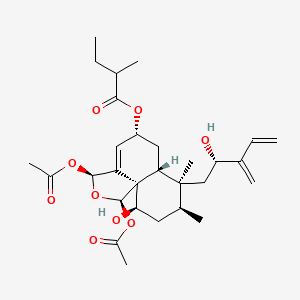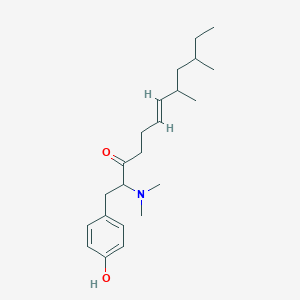
(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one is a natural product found in Pseudallescheria ellipsoidea with data available.
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Optical Properties
(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one has been synthesized using microwave irradiation. It exhibits significant solvatochromic properties, with absorption and fluorescence spectra showing a red shift in solvent polarity from n-Hexane to DMF. This compound has potential use in determining the critical micelle concentration of various micelles, serving as a probe and quencher in studies related to micellar systems (Khan, Asiri, & Aqlan, 2016).
Synthesis of Novel Chemical Compounds
It reacts with various reagents like allyl bromide, prenyl bromide, and benzyl bromide to produce a range of chemical structures including 3-allyl-chromones, homoisoflavones, and bischromones. These reactions showcase its versatility in synthesizing diverse organic compounds (Panja, Maiti, & Bandyopadhyay, 2010).
Catalyst in Arylation of Azoles and Amides
This compound has been found effective as a ligand for copper-catalyzed N-arylation of azoles and amides with aryl halides. This application demonstrates its utility in facilitating organic synthesis reactions under mild conditions, with broad functional-group compatibility (Cheng, Sun, Wan, & Sun, 2009).
Investigation of Electronic and Optical Properties
Studies focusing on electronic structure, optical, charge transport, and nonlinear optical properties of derivatives of this compound highlight its potential in electro-optical applications. The influence of electron-donating groups on absorption and emission wavelengths, as well as its n-channel charge transport nature, has been examined (Irfan, Al‐Sehemi, Chaudhry, & Muhammad, 2017).
Role in Synthesis of Cancer Treatment Drugs
This compound has been used in synthesizing Ru(II) complexes with substituted chalcone ligands, demonstrating significant anti-cancer activity against breast cancer cell lines. This suggests its potential role in the development of new chemotherapeutics (Singh et al., 2016).
Nonlinear Optical Absorption in Novel Compounds
Its derivative has shown a switch from saturable absorption to reverse saturable absorption under different laser intensities, indicating potential for optical device applications such as optical limiters (Rahulan et al., 2014).
Propriétés
Nom du produit |
(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one |
|---|---|
Formule moléculaire |
C22H35NO2 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one |
InChI |
InChI=1S/C22H35NO2/c1-6-17(2)15-18(3)9-7-8-10-22(25)21(23(4)5)16-19-11-13-20(24)14-12-19/h7,9,11-14,17-18,21,24H,6,8,10,15-16H2,1-5H3/b9-7+ |
Clé InChI |
PZVTUXNAOUOZMP-VQHVLOKHSA-N |
SMILES isomérique |
CCC(C)CC(C)/C=C/CCC(=O)C(CC1=CC=C(C=C1)O)N(C)C |
SMILES canonique |
CCC(C)CC(C)C=CCCC(=O)C(CC1=CC=C(C=C1)O)N(C)C |
Synonymes |
2-dimethylamino-1-(4-hydroxyphenyl)-8,10-dimethyl-6-dodecene-3-one YM 193221 YM-193221 YM193221 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




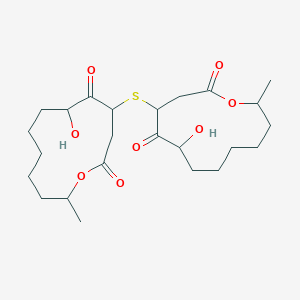
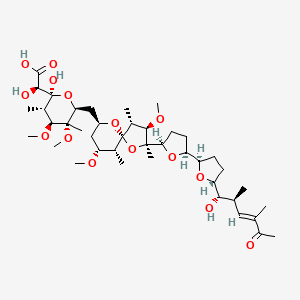
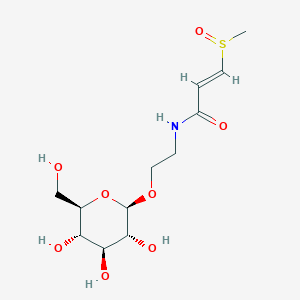
![methyl (E)-2-[(2S,3Z,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B1244442.png)
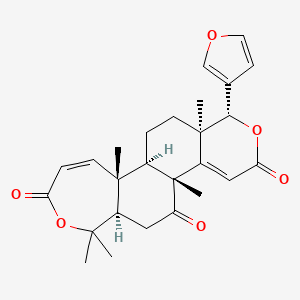
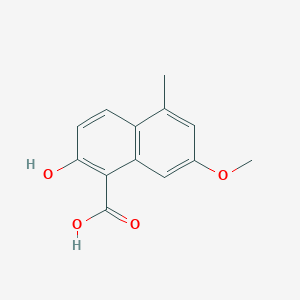
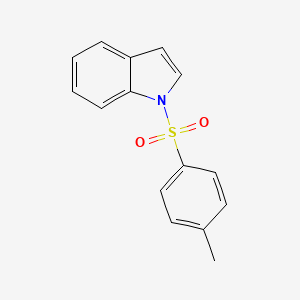
![(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1244452.png)
